Fmoc-(Dmb)Ala-OH

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(Dmb)Ala-OH is used in Fmoc solid-phase peptide synthesis (SPPS), a method used to chemically synthesize peptides . This compound helps enhance synthetic efficiency in Fmoc SPPS by disrupting the formation of secondary structures during peptide assembly .

Prevention of Aspartimide Formation

Fmoc-(Dmb)Ala-OH is effective in preventing aspartimide formation in the Fmoc SPPS of peptides containing the Asp-Gly sequence . Aspartimide formation can cause problems in peptide synthesis, and this compound provides a solution.

Synthesis of Hydrophobic Peptides

Fmoc-(Dmb)Ala-OH has been tested and found effective in the synthesis of challenging hydrophobic peptides . Hydrophobic peptides have numerous applications in biological research and drug development.

Enhancement of Reaction Rates

The use of Fmoc-(Dmb)Ala-OH results in enhanced reaction rates, better and more predictable acylation and deprotection kinetics, and improved yields of crude products . This makes it a valuable tool in peptide synthesis.

Stabilization of Aspartimide-Prone Motifs

Fmoc-(Dmb)Ala-OH can stabilize the aspartimide-prone Asp (OAll or ODmab)-Ala motif . This stabilization is crucial in the successful synthesis of certain peptides.

Disruption of Secondary Structure Formation

Fmoc-(Dmb)Ala-OH works by exploiting the natural propensity of N-alkyl amino acids to disrupt the formation of secondary structures during peptide assembly . This disruption can prevent the failure of sequences during peptide assembly.

Wirkmechanismus

Target of Action

The primary target of Fmoc-(Dmb)Ala-OH is the peptide chain in the process of solid-phase peptide synthesis . The compound plays a crucial role in facilitating the stepwise elongation of peptide chains .

Mode of Action

Fmoc-(Dmb)Ala-OH operates by temporarily masking the N-terminal amino group of the peptide chain, preventing unwanted side reactions during the peptide assembly process . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, allowing for very rapid and highly efficient synthesis of peptides .

Biochemical Pathways

Fmoc-(Dmb)Ala-OH is involved in the biochemical pathway of peptide synthesis. Specifically, it is used in the Fmoc solid-phase peptide synthesis (SPPS) method . The compound’s introduction at appropriate positions prevents aggregation of the growing peptide chain .

Pharmacokinetics

Its stability and reactivity in the peptide synthesis process suggest that it has properties that allow it to remain stable under the conditions of solid-phase peptide synthesis .

Result of Action

The result of Fmoc-(Dmb)Ala-OH’s action is the successful and efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of Fmoc-(Dmb)Ala-OH is influenced by the conditions of the solid-phase peptide synthesis process. Factors such as the pH, temperature, and the presence of other reactants can affect its efficacy and stability . It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .

Eigenschaften

IUPAC Name |

(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6/c1-17(26(29)30)28(15-18-12-13-19(32-2)14-25(18)33-3)27(31)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,17,24H,15-16H2,1-3H3,(H,29,30)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPUGBDZZZLCU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

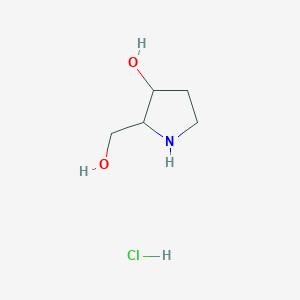

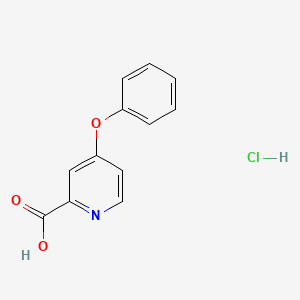

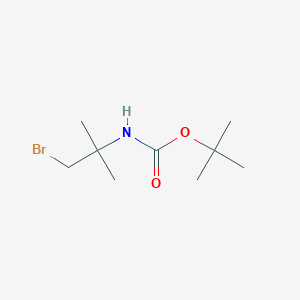

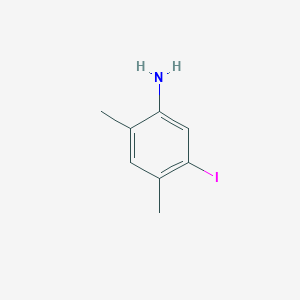

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)

![7-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470918.png)

![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)

![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)

![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)